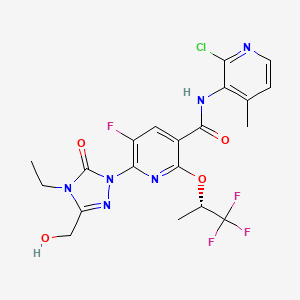
Dhodh-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 19, identified by the PubMed ID 35925768, is a synthetic organic molecule that has garnered significant attention due to its potent inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the de novo pyrimidine biosynthesis pathway, making it a valuable target for therapeutic interventions, particularly in the treatment of acute myeloid leukemia (AML) and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 19 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific reagents and catalysts to ensure high yield and purity. For instance, the synthesis might involve the use of chlorinated pyridines, triazoles, and fluorinated compounds under controlled temperatures and pressures .
Industrial Production Methods
While detailed industrial production methods are not explicitly documented, it is likely that the synthesis of compound 19 on an industrial scale would involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Compound 19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of compound 19 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in the formation of various substituted derivatives .
Scientific Research Applications
Compound 19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DHODH and its effects on pyrimidine biosynthesis.
Biology: Investigated for its role in cellular metabolism and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent for the treatment of AML and other diseases due to its potent DHODH inhibition.
Mechanism of Action
Compound 19 exerts its effects by inhibiting DHODH, an enzyme involved in the de novo synthesis of pyrimidines. By blocking this enzyme, compound 19 disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to a reduction in cellular proliferation, making it particularly effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Compound 29: Another DHODH inhibitor identified alongside compound 19, with similar biochemical properties and therapeutic potential.
JNJ-74856665: A clinical candidate DHODH inhibitor currently in Phase 1 trials for AML.
Uniqueness
Compound 19 stands out due to its combination of high DHODH inhibition potency, oral bioactivity, and drug-like physicochemical properties. Its efficacy in preclinical models of AML further highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C20H19ClF4N6O4 |
|---|---|
Molecular Weight |
518.8 g/mol |
IUPAC Name |
N-(2-chloro-4-methylpyridin-3-yl)-6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyridine-3-carboxamide |
InChI |
InChI=1S/C20H19ClF4N6O4/c1-4-30-13(8-32)29-31(19(30)34)16-12(22)7-11(18(28-16)35-10(3)20(23,24)25)17(33)27-14-9(2)5-6-26-15(14)21/h5-7,10,32H,4,8H2,1-3H3,(H,27,33)/t10-/m0/s1 |
InChI Key |
XEDJGCIOZDHXOR-JTQLQIEISA-N |
Isomeric SMILES |
CCN1C(=NN(C1=O)C2=C(C=C(C(=N2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO |
Canonical SMILES |
CCN1C(=NN(C1=O)C2=C(C=C(C(=N2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















